N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide
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Overview
Description
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide is a chemical compound with a complex structure that includes a piperazine ring substituted with diphenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with diphenyl and pyridinyl substituents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity, utilizing automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been studied as an acetylcholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can enhance cognitive function, making it a potential candidate for the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with a pincer-type structure used in coordination chemistry.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which have similar piperazine rings and are used in pharmaceuticals.
Uniqueness
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diphenyl and pyridinyl groups on the piperazine ring differentiates it from other piperazine derivatives, providing unique binding affinities and reactivity profiles.
Properties
IUPAC Name |
N,N-diphenyl-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22(25-17-15-24(16-18-25)21-13-7-8-14-23-21)26(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMAOQOFVAPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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